四氢生物蝶呤

概述

描述

Tetrahydrobiopterin (BH4) is a multifunctional co-factor of various enzymes. It plays a key role in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine . It is used in the degradation of the amino acid phenylalanine and in the biosynthesis of the neurotransmitters serotonin, melatonin, dopamine, norepinephrine, epinephrine, and is a cofactor for the production of nitric oxide (NO) by the nitric oxide synthases .

Synthesis Analysis

BH4 is synthesized from GTP in three steps . The first step is performed by a large enzyme complex called GTP cyclohydrolase I (GTPCH). It breaks the smaller ring in the guanine base, opens up the sugar, and reconnects everything to form a slightly larger ring . In the second step, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) swaps a few atoms around in the ring and clips off the phosphates . Finally, the enzyme sepiapterin reductase (SR) cleans up the portion of the sugar that is left to form the final cofactor .Molecular Structure Analysis

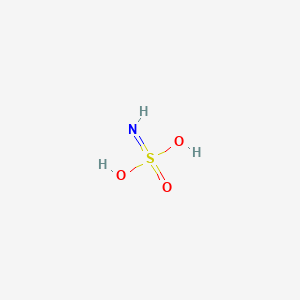

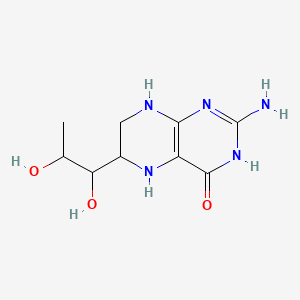

The molecular structure of BH4 is that of a reduced pteridine derivative (quinonoid dihydrobiopterin) . The IUPAC name for BH4 is (6R)-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(1H)-one .Chemical Reactions Analysis

When used as a cofactor, BH4 grabs molecular oxygen and attaches one oxygen atom to the target molecule, but it ends up having the other oxygen attached to itself in the process . Two enzymes are then needed to strip off this unwanted oxygen and restore the cofactor .Physical And Chemical Properties Analysis

The chemical formula of BH4 is C9H15N5O3 and its molar mass is 241.251 g·mol−1 .科学研究应用

神经递质合成

四氢生物蝶呤(BH4)对单胺类神经递质(如多巴胺、血清素和去甲肾上腺素)的合成至关重要。 它作为苯丙氨酸羟化酶、酪氨酸羟化酶和色氨酸羟化酶的辅因子,这些酶负责氨基酸的羟基化,是这些神经递质合成的限速步骤 .

代谢调节

BH4参与苯丙氨酸的代谢。 它对于将苯丙氨酸转化为酪氨酸至关重要,防止苯丙氨酸积累,这会导致苯丙酮尿症(PKU)等代谢紊乱 .

抗氧化防御

研究表明,BH4具有抗氧化特性,有助于保护细胞免受氧化应激和损伤。 它支持增强细胞在压力条件下的抗氧化能力的途径 .

线粒体功能

BH4与线粒体活性及能量产生有关。 研究表明它支持能量产生的基本途径,并且可能成为线粒体功能障碍相关疾病(如慢性代谢紊乱和神经退行性疾病)的药物选择 .

神经心理疾病

BH4可以穿过血脑屏障,并且与大脑中多巴胺和血清素水平的升高有关。 这种特性使其成为治疗神经心理疾病(包括抑郁症和精神分裂症)的候选药物 .

炎症反应调节

BH4水平会影响炎症反应。 BH4水平下降会导致神经元应激和死亡,表明其在神经炎症中发挥作用,并可能在阿尔茨海默病等疾病中发挥作用 .

心血管健康

BH4在NO产生中的作用也扩展到心血管健康。 它一直被研究,因为它有可能通过参与内皮功能和血管完整性来提供对心血管疾病的机制见解 .

作用机制

Target of Action

Tetrahydrobiopterin (BH4) is a multifunctional co-factor of various enzymes . Its primary targets include the three aromatic amino acid hydroxylase enzymes . These enzymes play a crucial role in the degradation of the amino acid phenylalanine and in the biosynthesis of neurotransmitters such as serotonin, melatonin, dopamine, norepinephrine, and epinephrine . BH4 is also a co-factor for the production of nitric oxide by the nitric oxide synthases .

Mode of Action

BH4 interacts with its targets to facilitate essential biochemical conversions. For instance, when used as a co-factor, BH4 grabs molecular oxygen and attaches one oxygen atom to the target molecule . It ends up having the other oxygen attached to itself in the process . Two enzymes are then needed to strip off this unwanted oxygen and restore the co-factor . As a co-factor for phenylalanine hydroxylase (PAH), BH4 allows the conversion of phenylalanine to tyrosine .

Biochemical Pathways

BH4 is involved in several biochemical pathways. It is formed de novo from GTP via a sequence of three enzymatic steps carried out by GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . An alternative or salvage pathway involves dihydrofolate reductase and may play an essential role in peripheral tissues . BH4 is also essential for the metabolism of phenylalanine and lipid esters .

Pharmacokinetics

The pharmacokinetics of BH4 shows high intra-individual and inter-individual variability . After oral administration, maximum BH4 concentrations are reached 4 hours post-administration . After 24 hours, BH4 blood concentrations drop to 11% of maximal values . The pharmacokinetic parameters calculated for BH4 in blood include a half-life for absorption (1.1 hours), distribution (2.5 hours), and elimination (46.0 hours) phases .

Result of Action

The action of BH4 results in significant molecular and cellular effects. It supports essential pathways to generate energy, enhance the antioxidant resistance of cells against stressful conditions, and protect from sustained inflammation . The imbalance of BH4 may affect neurotransmitter production, leading to many abnormalities in the central nervous system .

Action Environment

The action, efficacy, and stability of BH4 can be influenced by various environmental factors. For instance, the outcome of the BH4 loading test depends on the genotype and dosage of BH4 . Moreover, environmental stressors can influence the antioxidant resistance of cells, which BH4 helps to enhance .

安全和危害

When handling BH4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

BH4 metabolism has emerged as a promising metabolic target for negatively modulating toxic pathways that may result in cell death . It supports essential pathways, e.g., to generate energy, to enhance the antioxidant resistance of cells against stressful conditions, and to protect from sustained inflammation, among others . Therefore, BH4 should not be understood solely as an enzyme cofactor, but should instead be depicted as a cytoprotective pathway that is finely regulated by the interaction of three different metabolic pathways, thus assuring specific intracellular concentrations . There is potential use of BH4 as a new pharmacological option for diseases in which mitochondrial disfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .

属性

IUPAC Name |

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872469 | |

| Record name | 5,6,7,8-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17528-72-2 | |

| Record name | Tetrahydrobiopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrobiopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

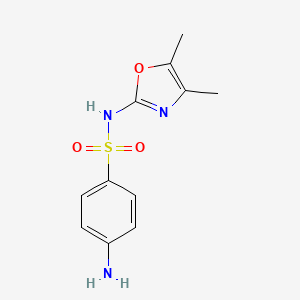

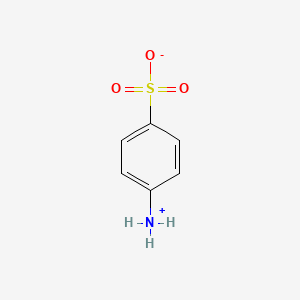

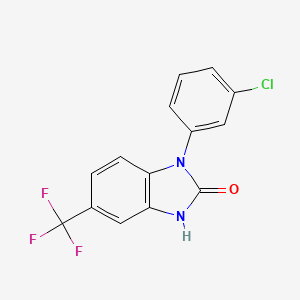

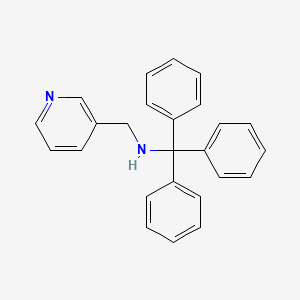

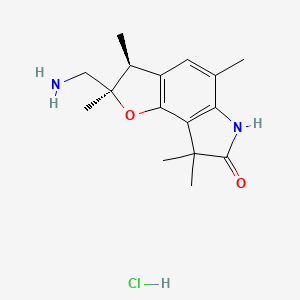

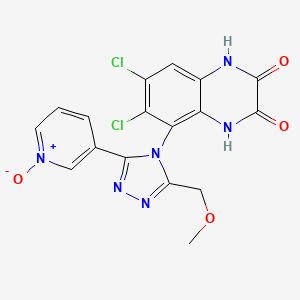

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

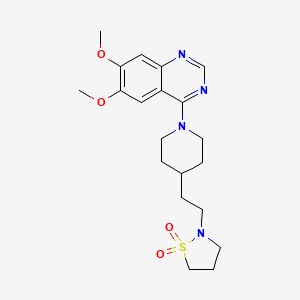

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)

![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)

![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)

![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)

![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)

![2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B1682699.png)